6-Nitro-1,2,3,4-tetrahydroquinoxaline

Übersicht

Beschreibung

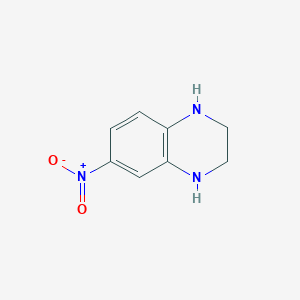

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound belonging to the class of tetrahydroquinoxalines. It is characterized by a six-membered ring with two nitrogen atoms and a nitro group attached to the 6th position of the ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Several methods for synthesizing 6-Nitro-1,2,3,4-tetrahydroquinoxaline have been reported in scientific literature. One common approach involves the reductive amination of a nitroaniline derivative with a suitable carbonyl compound, followed by a nucleophilic aromatic substitution (SNAr) step. Another method involves cyclization reactions using precursors containing the desired ring structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories for experimental purposes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions:

Key Reagents & Conditions:

- Catalytic Hydrogenation: H₂ gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel at 25–80°C .

- Chemical Reduction: Fe/HCl or SnCl₂/HCl in ethanol/water mixtures .

| Reaction Type | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro → Amine | H₂ (1 atm), Pd/C, EtOH | 6-Amino-1,2,3,4-tetrahydroquinoxaline | 85–92 | |

| Nitro → Hydroxylamine | Zn/HOAc, NH₄Cl | 6-Hydroxylamino derivative | 68 |

Mechanistic Notes:

- Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group .

- Acidic conditions stabilize intermediates, preventing over-reduction to hydroxylamines .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to the nitro group) participates in directed EAS:

Regioselectivity:

- Nitro group directs incoming electrophiles to meta positions (C5 or C7) .

- Steric hindrance from the tetrahydro ring limits substitution at C2/C3 .

| Electrophile | Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 5-Bromo-6-nitro-1,2,3,4-tetrahydroquinoxaline | 74 | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-6-nitro derivative | 61 |

Key Finding: Competitive nitration at C7 is observed under strongly acidic conditions due to partial protonation of the tetrahydro ring’s amine groups .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring for SNAr at ortho and para positions under basic conditions :

Example Reaction:

this compound + KOH/EtOH → 6-Nitro-3-hydroxy-1,2,3,4-tetrahydroquinoxaline

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| OH⁻ | KOH, EtOH, reflux | 3-Hydroxy derivative | 55 | |

| NH₃ | NH₃/MeOH, 100°C | 3-Amino derivative | 48 |

Mechanism: Deprotonation of the tetrahydro ring’s NH group generates a resonance-stabilized aryl anion, facilitating nucleophilic attack .

Oxidation Reactions

The tetrahydro ring is susceptible to oxidation, particularly at the secondary amine sites:

Oxidizing Agents:

- KMnO₄/H₂SO₄: Cleaves the tetrahydro ring to form quinoxaline derivatives .

- H₂O₂/Fe²⁺ (Fenton’s reagent): Generates nitroso intermediates .

| Oxidant | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | 0.1 M H₂SO₄, 60°C | 6-Nitroquinoxaline-2,3-dione | 78 | |

| H₂O₂ | FeSO₄, pH 3, RT | 6-Nitroso-1,2,3,4-tetrahydroquinoxaline | 63 |

Caution: Over-oxidation can lead to ring fragmentation and nitro group elimination .

Functional Group Interconversion

The nitro group participates in multi-step synthetic sequences:

Key Transformations:

- Nitro to Cyano: Treatment with CuCN/KCN in DMF yields 6-cyano derivatives .

- Nitro to Azide: NaN₃, PPh₃, and CCl₄ under reflux produce 6-azido compounds .

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro → Cyano | CuCN, KCN, DMF, 120°C | 6-Cyano-1,2,3,4-tetrahydroquinoxaline | 70 | |

| Nitro → Azide | NaN₃, PPh₃, CCl₄ | 6-Azido derivative | 65 |

Stability Under Environmental Conditions

Thermal Degradation:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-NO2-THQ has shown potential therapeutic properties in various domains:

Neuropharmacology:

- Glutamate Receptor Modulation: The compound inhibits NMDA receptor-mediated currents, indicating potential neuroprotective effects against excitotoxicity.

- Antidepressant-like Activity: In animal models, it has demonstrated efficacy in reducing depressive-like behaviors through serotonin and norepinephrine pathways.

Anticancer Properties:

Preliminary studies suggest that 6-NO2-THQ exhibits cytotoxic effects against various cancer cell lines:

- Mechanisms of Action: It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies:

- Significant growth inhibition was observed in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) at micromolar concentrations.

Material Science

The unique structure of 6-NO2-THQ makes it a candidate for exploration in material science applications:

- Organic Light Emitting Diodes (OLEDs): Its electronic properties may be harnessed for developing advanced materials for OLED technology.

Neuroprotective Effects

Research indicates that 6-NO2-THQ has notable neuroprotective effects:

- Animal studies have shown reduced neuronal damage in models of excitotoxicity.

Anticancer Activity

In vitro studies have highlighted its anticancer potential:

- A study demonstrated that treatment with 6-NO2-THQ resulted in a dose-dependent decrease in cell viability in MCF-7 cells.

Wirkmechanismus

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 6-Nitro-1,2,3,4-tetrahydroquinoline

- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline

- 1,2,3,4-Tetrahydroisoquinoline

Comparison: 6-Nitro-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the nitro group at the 6th position, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

Overview

6-Nitro-1,2,3,4-tetrahydroquinoxaline (6-NO2-THQ) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a nitro group at the 6th position of the tetrahydroquinoxaline ring, which significantly influences its chemical reactivity and biological properties. Research indicates that 6-NO2-THQ exhibits potential therapeutic effects, particularly in neuropharmacology and cancer treatment.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H9N3O2

- CAS Number: 41959-35-7

Synthesis Methods:

Several synthetic routes have been developed for 6-NO2-THQ. Common methods include:

- Reductive Amination: Involves the reaction of nitroaniline derivatives with carbonyl compounds.

- Cyclization Reactions: Utilizing precursors that facilitate the formation of the tetrahydroquinoxaline structure.

The biological activity of 6-NO2-THQ is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes or modulate signaling pathways. This interaction is crucial for its potential therapeutic applications.

Neuropharmacological Effects

Research indicates that 6-NO2-THQ has notable effects on neurotransmitter systems, particularly:

- Glutamate Receptor Modulation: It has been shown to inhibit NMDA receptor-mediated currents, suggesting potential neuroprotective effects against excitotoxicity.

- Antidepressant-like Activity: In animal models, it demonstrated efficacy in reducing depressive-like behaviors, possibly through serotonin and norepinephrine pathways.

Anticancer Properties

Preliminary studies suggest that 6-NO2-THQ exhibits cytotoxic effects against various cancer cell lines:

- Mechanisms of Action: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies:

- In vitro studies revealed significant growth inhibition of human breast cancer cells (MCF-7) and prostate cancer cells (PC3) at micromolar concentrations.

Comparative Biological Activity

To better understand the biological profile of 6-NO2-THQ, a comparison with similar compounds is useful:

Case Studies and Research Findings

- Neuroprotective Effects:

- Anticancer Activity:

- Synthetic Derivatives:

Eigenschaften

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDCYZVYRXZJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436630 | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-35-7 | |

| Record name | 1,2,3,4-Tetrahydro-6-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41959-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.